cis-3-Amino-cycloheptanol hydrochloride
CAS No.:
Cat. No.: VC13762147
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClNO |
|---|---|
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | (1S,3R)-3-aminocycloheptan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c8-6-3-1-2-4-7(9)5-6;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 |
| Standard InChI Key | MUUOZVGDMPWWQU-HHQFNNIRSA-N |
| Isomeric SMILES | C1CC[C@@H](C[C@@H](C1)N)O.Cl |
| SMILES | C1CCC(CC(C1)N)O.Cl |
| Canonical SMILES | C1CCC(CC(C1)N)O.Cl |
Introduction
Structural and Stereochemical Analysis
Molecular Configuration and Stability
The cis-3-amino-cycloheptanol hydrochloride structure features a seven-membered ring with amino (-NH2) and hydroxyl (-OH) groups in adjacent axial positions. Quantum mechanical studies on similar cycloheptane derivatives suggest that the chair-like conformations are less stable than boat or twist-boat forms due to increased ring strain. This contrasts with cyclohexanol analogs, where chair conformations dominate.
| Property | cis-3-Amino-cycloheptanol HCl | cis-3-Amino-cyclohexanol HCl |
|---|---|---|
| Ring size | 7-membered | 6-membered |
| Predominant conformation | Twist-boat | Chair |
| Torsional strain (kJ/mol) | 18–22 | 10–12 |
Synthetic Challenges
Synthesizing enantiopure cis-3-amino-cycloheptanol hydrochloride poses significant challenges:
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Ring Strain: Larger rings require careful optimization of cyclization conditions to avoid side reactions.
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Stereocontrol: Achieving cis-selectivity in seven-membered rings often necessitates chiral auxiliaries or asymmetric catalysis, unlike smaller rings where steric effects dominate .
Research Gaps and Methodological Considerations
Characterization Techniques
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X-ray Crystallography: Essential for resolving the compound’s conformation but hindered by low crystallization propensity.
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Dynamic NMR Spectroscopy: Critical for studying ring-flipping dynamics and axial-equatorial equilibria.
Computational Modeling Recommendations
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DFT Calculations: Use M06-2X/cc-pVTZ level to assess intramolecular hydrogen bonding (e.g., N-H⋯O interactions).
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MD Simulations: Analyze solvation effects in polar aprotic solvents like DMF or THF.
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